2-(1H-pyrrol-1-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide
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Overview
Description
2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound that features a pyrrole ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE typically involves the condensation of a pyrrole derivative with a benzohydrazide derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrrole and phenyl derivatives .
Scientific Research Applications
2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have similar structural features and biological activities.
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and have diverse biological activities.
Uniqueness
2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a pharmaceutical agent .
Properties
Molecular Formula |
C19H14F3N3O |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-pyrrol-1-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)15-7-5-6-14(12-15)13-23-24-18(26)16-8-1-2-9-17(16)25-10-3-4-11-25/h1-13H,(H,24,26)/b23-13+ |
InChI Key |
AFKIQSGBABRACU-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3 |
Origin of Product |
United States |
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